molecular formula C19H26N4O3 B2385174 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea CAS No. 894018-17-8

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea

Cat. No.: B2385174
CAS No.: 894018-17-8
M. Wt: 358.442
InChI Key: XGWHDQWRUSOLED-UHFFFAOYSA-N
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Description

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the p-tolyl group: This step might involve Friedel-Crafts acylation or alkylation reactions.

    Urea formation: The final step involves the reaction of an amine with an isocyanate or carbamate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea
  • 1-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea

Uniqueness

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-14-5-7-16(8-6-14)23-13-15(12-18(23)25)21-19(26)20-9-3-11-22-10-2-4-17(22)24/h5-8,15H,2-4,9-13H2,1H3,(H2,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWHDQWRUSOLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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